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molecular formula C8H7O3P B8793609 Phenylethynylphosphonic acid CAS No. 4672-31-5

Phenylethynylphosphonic acid

Cat. No. B8793609
M. Wt: 182.11 g/mol
InChI Key: NBUGGOCWWMRVRX-UHFFFAOYSA-N
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Patent
US06919322B2

Procedure details

1-Diethylphosphono-2-phenylacetylene was deesterified with TMSBr as described in Step D, Example 1, to provide the title compound (no. 16.01) as a solid. HPLC Rt=3.75 min; negative ion electrospray MS M−1 found: 181.
Name
1-Diethylphosphono-2-phenylacetylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][P:4]([C:9]#[C:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([O:6]CC)=[O:5])C.C[Si](Br)(C)C>>[P:4]([C:9]#[C:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([OH:6])([OH:5])=[O:3]

Inputs

Step One
Name
1-Diethylphosphono-2-phenylacetylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(=O)(OCC)C#CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(=O)(O)(O)C#CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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